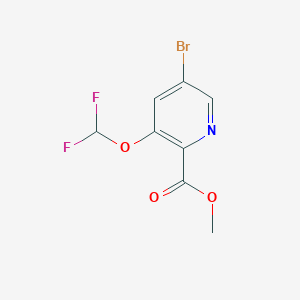
Methyl 5-bromo-3-(difluoromethoxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-3-(difluoromethoxy)picolinate is an organic compound with the molecular formula C8H7BrF2NO3 It is a derivative of picolinic acid, characterized by the presence of bromine and difluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be synthesized starting from picolinic acid. The synthetic route typically involves the following steps:
Bromination: Picolinic acid is brominated to introduce the bromine atom at the 5-position of the pyridine ring.
Methoxylation: The brominated intermediate undergoes a reaction with difluoromethoxy reagents to introduce the difluoromethoxy group at the 3-position.
Esterification: The final step involves esterification to convert the carboxylic acid group into a methyl ester.
The reaction conditions for these steps often involve the use of organic solvents such as ethanol or acetone, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-(difluoromethoxy)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 5-bromo-3-(difluoromethoxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-(difluoromethoxy)picolinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 5-bromo-3-(difluoromethoxy)picolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-methoxypicolinate
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-(difluoromethoxy)picolinate
These compounds share structural similarities but differ in the substituents attached to the pyridine ring The presence of different functional groups can significantly influence their chemical properties and biological activities
Properties
Molecular Formula |
C8H6BrF2NO3 |
|---|---|
Molecular Weight |
282.04 g/mol |
IUPAC Name |
methyl 5-bromo-3-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-5(15-8(10)11)2-4(9)3-12-6/h2-3,8H,1H3 |
InChI Key |
GUBQFTQWXDFWDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















